2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone
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Overview
Description
2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone is an aromatic ketone.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : Benzimidazole derivatives, including those similar to the compound , have been synthesized using various chemicals and methods. These derivatives were characterized using techniques like TLC, IR spectra, 1H-NMR, and MS (Bhor & Sable, 2022).
Complex Formation : Solid complexes of 1-(1H-Benzimidazol-2-yl)ethanone with Co(II), Ni(II), and Cu(II) have been isolated and characterized (Bala & Ahmad, 2012).
Biological Activities
Anti-inflammatory Activity : Some benzimidazole derivatives have shown significant anti-inflammatory activities, determined by rat-paw-oedema methods. These activities were compared with standard drugs like Indomethacin (Bhor & Pawar, 2022).
Anthelmintic Activity : Derivatives of 2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone have been synthesized and studied for their anthelmintic activity, showing effectiveness against Indian earthworms in comparison to albendazole (Tajane et al., 2021).
Chemical Applications
Spectrophotometric Determination : The compound has been used as a chromophoric reagent for the extraction and spectrophotometric determination of metals like Cobalt(II) (Syamasundar et al., 2006).
Metal Complexes Synthesis : Benzimidazole derivatives, including the compound of interest, have been used in synthesizing metal complexes with transition metals, evaluated for various activities like antioxidant potential and enzymatic inhibition (Taj et al., 2020).
Anion Transport : Modification of benzimidazole compounds, including those with nitro groups, leads to a significant increase in anionophoric activity, suggesting potential applications in anion transport processes (Peng et al., 2016).
properties
Product Name |
2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone |
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Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H11N3O3/c19-14(10-4-3-5-11(8-10)18(20)21)9-15-16-12-6-1-2-7-13(12)17-15/h1-8H,9H2,(H,16,17) |
InChI Key |
KSKHWQGLBMCMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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